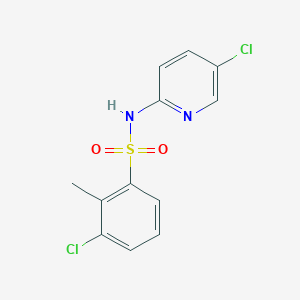![molecular formula C13H18ClNO2S B10969495 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B10969495.png)
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine, also known by its chemical name 4-Chloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine , is a heterocyclic compound with the following properties:
Chemical Formula: C₁₃H₁₀ClN₃O₂S
Molecular Weight: 307.76 g/mol
Density: 1.49 g/cm³
Melting Point: 145.0 to 149.0 °C
Boiling Point (Predicted): 505.3±60.0 °C
Flash Point: 259.4°C
Refractive Index: 1.696
Preparation Methods
Synthetic Routes:: The synthesis of 1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine involves several steps. One common synthetic route includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. These methods ensure efficient yield and purity for commercial purposes.
Chemical Reactions Analysis
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine can undergo various reactions:
Nucleophilic Substitution (SN1 and SN2): Depending on the specific benzylic halide, SN1 or SN2 pathways occur.
Free Radical Bromination: The benzylic position can undergo free radical bromination using N-bromosuccinimide (NBS) .
Scientific Research Applications
This compound finds applications in:
Medicine: It may serve as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Research: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: It could be employed in the synthesis of other compounds or materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
1-[(3-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperidine stands out due to its specific substitution pattern and sulfonyl group. Similar compounds include other benzylic halides and related heterocycles . Its uniqueness lies in the combination of structural features, making it valuable for diverse applications.
Properties
Molecular Formula |
C13H18ClNO2S |
|---|---|
Molecular Weight |
287.81 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-6-8-15(9-7-10)18(16,17)13-5-3-4-12(14)11(13)2/h3-5,10H,6-9H2,1-2H3 |
InChI Key |
VCJIMDVOORFFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


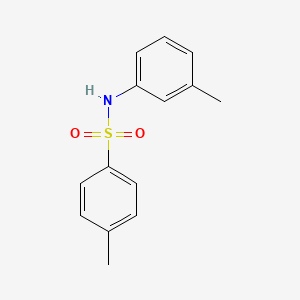
![3-{[4-(2-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969421.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B10969422.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B10969427.png)
![N-(1-methylpiperidin-4-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B10969431.png)
![5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969439.png)
![3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide](/img/structure/B10969447.png)
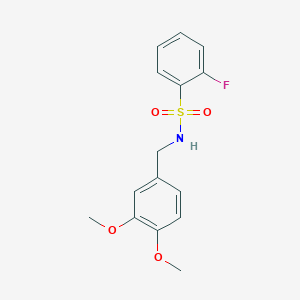
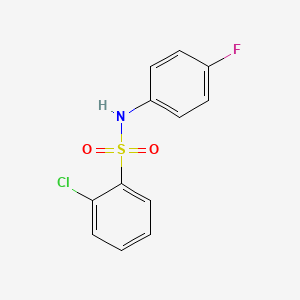
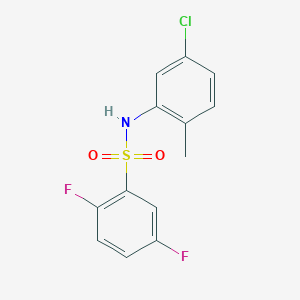
![5-bromo-N-[4-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B10969466.png)
![2-(2-methoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969474.png)
![N-(4-acetylphenyl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969479.png)
